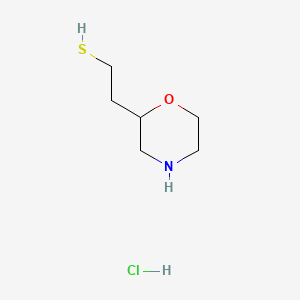
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a pyridine ring substituted with a methyl group and an amino alcohol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations. One common method involves the following steps:
Condensation Reaction: 4-methyl-2-pyridinecarboxaldehyde is reacted with an amine to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Functional Group Transformation: The amine is further reacted with an appropriate reagent to introduce the hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes are often employed in industrial settings to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group yields 3-Amino-2-(4-methylpyridin-2-yl)propan-1-one.
Reduction: Reduction of the compound can produce 3-Amino-2-(4-methylpyridin-2-yl)propan-1-amine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the pyridine ring.
3-(2-methylpyridin-4-yl)propan-1-ol: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol is unique due to the presence of both the pyridine ring and the amino alcohol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-amino-2-(4-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-11-9(4-7)8(5-10)6-12/h2-4,8,12H,5-6,10H2,1H3 |
Clave InChI |
OHYPUZKGOHIWPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13611604.png)
![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)











